Cas no 59198-70-8 (Diflucortolone valerate)

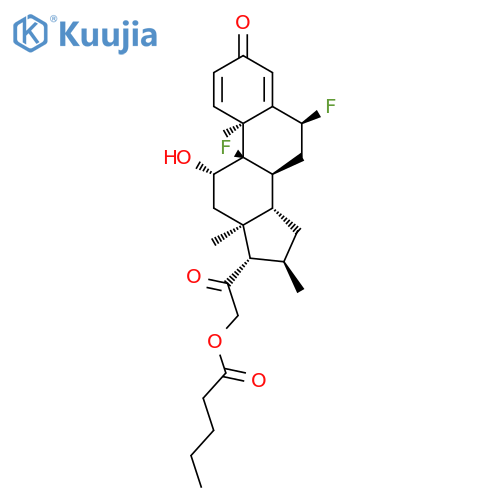

Diflucortolone valerate structure

商品名:Diflucortolone valerate

Diflucortolone valerate 化学的及び物理的性質

名前と識別子

-

- Diflucortolone valerate

- 6a,9-Difluoro-11b,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione 21-valerate

- Diflucortolone 21-Valerate

- DIFLUCORTOLONE VALERAT

- (6α,11β,16α-)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione

- BRN 2030579

- Q10860261

- 6-alpha,9-Difluoro-11-beta-hydroxy-16-alpha-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione

- Afusona (TN)

- [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

- NS00055473

- Q-200986

- DIFLUCORTOLONE VALERATE [WHO-DD]

- E86978

- Difluocortolone valerianate

- Diflucortolone valerate Assay Standard

- UNII-1A63Z067C8

- DIFLUCORTOLONE 21-VALERATE [MI]

- Temetex

- HY-U00058

- Diflucortolone valerate impurity standard

- Diflucortolonvalerianat

- DTXSID1048598

- CAS-59198-70-8

- Diflucortolonevalerate

- DIFLUCORTOLONE VALERATE [MART.]

- Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6-alpha,11-beta,16-alpha)-

- 1A63Z067C8

- Tox21_112929_1

- Diflucortolone valerate (JP17)

- Tox21_112929

- Nerisone

- NCGC00263574-01

- NCGC00183100-01

- Afusona

- Nerisona

- Texmeten

- CHEMBL2358130

- CCG-269528

- 59198-70-8

- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate

- Difluocortolone Valerate

- DTXCID1028524

- CHEBI:31484

- Diflucortolonvalerianat [German]

- EINECS 261-655-8

- 6-alpha,9-Difluoro-11-beta-hydroxy-21-valeryloxy-16-alpha-methyl-1,4-pregnadiene-3,20-dione

- AKOS015901782

- s5414

- D01764

- Diflucortolone valerate [JAN]

- CS-0021944

- SCHEMBL3015

- BAY-866146

- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pentanate

- HHJIUUAMYGBVSD-YTFFSALGSA-N

- DA-62867

- BAY866146

- DIFLUCORTOLONE VALERATE (MART.)

-

- インチ: 1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25-,26+,27+/m1/s1

- InChIKey: HHJIUUAMYGBVSD-YTFFSALGSA-N

- ほほえんだ: CCCCC(OCC([C@H]1[C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 478.25300

- どういたいしつりょう: 478.253

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 943

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.7A^2

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.1227 (estimate)

- ゆうかいてん: 220 ºC

- ふってん: 578.5 °C at 760 mmHg

- フラッシュポイント: 578.5 °C at 760 mmHg

- 屈折率: 1.538

- PSA: 80.67000

- LogP: 4.46990

- ひせんこうど: D22 +100.8° (dioxane)

Diflucortolone valerate セキュリティ情報

- ちょぞうじょうけん:2-8°C

- どくせい:Approx LD50 in mice, rats: >4, 3.1 g/kg orally; 180, 13 mg/kg s.c.; 450, 98 mg/kg i.p. (Gunzel).

Diflucortolone valerate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304084-50mg |

Diflucortolone valerate |

59198-70-8 | 98% | 50mg |

¥2469.90 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1238185-5mg |

Diflucortolone 21-valerate |

59198-70-8 | 99% | 5mg |

$160 | 2024-06-06 | |

| TRC | D445620-10mg |

Diflucortolone 21-Valerate |

59198-70-8 | 10mg |

$ 232.00 | 2023-09-07 | ||

| MedChemExpress | HY-U00058-10mM*1mLinDMSO |

Diflucortolone valerate |

59198-70-8 | 99.48% | 10mM*1mLinDMSO |

¥990 | 2022-05-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D872991-5mg |

Diflucortolone 21-valerate |

59198-70-8 | BR | 5mg |

¥1,198.00 | 2022-01-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78665-5mg |

Diflucortolone 21-Valerate |

59198-70-8 | BR | 5mg |

¥308.0 | 2023-09-05 | |

| TRC | D445620-2.5mg |

Diflucortolone 21-Valerate |

59198-70-8 | 2.5mg |

$ 119.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304084-100mg |

Diflucortolone valerate |

59198-70-8 | 98% | 100mg |

¥3699.90 | 2023-09-03 | |

| Aaron | AR00JOLY-5mg |

Diflucortolone 21-valerate |

59198-70-8 | 97% | 5mg |

$107.00 | 2023-12-13 | |

| Aaron | AR00JOLY-250mg |

Diflucortolone 21-valerate |

59198-70-8 | 97% | 250mg |

$662.00 | 2025-02-28 |

Diflucortolone valerate 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

59198-70-8 (Diflucortolone valerate) 関連製品

- 52-70-0(6a,9a-Difluoroprednisolone 21-Acetate)

- 33564-31-7(Diflorasone diacetate)

- 23674-86-4(Difluprednate)

- 2002-29-1(Flumethasone 21-pivalate)

- 29205-06-9(Fluocortolone Pivalate)

- 2823-42-9(Flumethasone Acetate)

- 14899-36-6(Dexamethasone palmitate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59198-70-8)Diflucortolone valerate

清らかである:99%/99%/99%/99%/99%

はかる:25mg/50mg/100mg/500mg/10mg

価格 ($):167.0/564.0/367.0/834.0/219.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:59198-70-8)Diflucortolone 21-Valerate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ